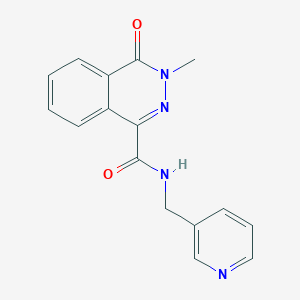
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogenic substance that has been used in scientific research to study the effects of psychedelic drugs on the human brain.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been used in scientific research to study the effects of psychedelic drugs on the human brain. It has been shown to produce profound alterations in perception, cognition, and mood. In particular, N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood and behavior.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a partial agonist of the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception. The activation of this receptor by N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is thought to produce the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide are complex and varied. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its mood-altering effects. Additionally, N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has several advantages as a research tool. It is a potent and long-lasting hallucinogenic substance that produces profound alterations in perception, cognition, and mood. Additionally, it has been shown to be relatively safe when used in controlled laboratory settings. However, there are also several limitations to its use. N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its potent effects can make it difficult to control for confounding variables in experimental studies.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and behavior. Understanding the mechanisms by which N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide activates this receptor could lead to the development of new treatments for mood disorders. Additionally, research on the long-term effects of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide use could help to inform public policy on the regulation of psychedelic substances. Finally, there is a need for further research on the safety and efficacy of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide in clinical settings, particularly for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amine using sodium borohydride. The resulting amine is then coupled with 2,5-dimethylphenylacetyl chloride to form N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide. The synthesis of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a complex process that requires advanced knowledge of organic chemistry.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-12(2)14(9-11)17(19)18-15-10-13(20-3)7-8-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGFKKZKGOCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)



![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
